molecular formula C16H8Cl3NO2 B2471448 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic Acid CAS No. 329265-48-7

2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic Acid

Cat. No.: B2471448
CAS No.: 329265-48-7
M. Wt: 352.6
InChI Key: SCKITHFBZAOYKO-UHFFFAOYSA-N
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Description

2-(2,3,4-Trichlorophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H8Cl3NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structure, which includes a quinoline core substituted with a trichlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3,4-trichloroaniline and 2-chloroquinoline-4-carboxylic acid.

    Condensation Reaction: The 2,3,4-trichloroaniline undergoes a condensation reaction with 2-chloroquinoline-4-carboxylic acid in the presence of a suitable catalyst, such as phosphorous oxychloride (POCl3), to form the desired product.

    Purification: The crude product is then purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trichlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

2-(2,3,4-Trichlorophenyl)quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell function and behavior. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid
  • 2-(2,3-Dichlorophenyl)quinoline-4-carboxylic acid
  • 2-(2,3,5-Trichlorophenyl)quinoline-4-carboxylic acid

Uniqueness

2-(2,3,4-Trichlorophenyl)quinoline-4-carboxylic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The presence of three chlorine atoms in the 2, 3, and 4 positions provides distinct electronic and steric effects, making it different from other similar compounds.

Properties

IUPAC Name

2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3NO2/c17-11-6-5-9(14(18)15(11)19)13-7-10(16(21)22)8-3-1-2-4-12(8)20-13/h1-7H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKITHFBZAOYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C(=C(C=C3)Cl)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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